molecular formula C10H11N3O2S B7560741 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile

4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile

Cat. No. B7560741
M. Wt: 237.28 g/mol
InChI Key: ZHDFQRXRGOABTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile, also known as DT-010, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the thiazinan class of compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antibacterial activities. 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has also been found to exhibit anticancer properties, including the inhibition of cancer cell proliferation and induction of cancer cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile in laboratory experiments is its relatively straightforward synthesis and low cost. 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various scientific applications. However, one limitation of using 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for the study of 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile, including further investigation into its mechanism of action and potential use as a chemotherapeutic agent. 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to determine the optimal dosing and administration of 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile for various scientific applications.

Synthesis Methods

4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-cyanopyridine with thioacetamide in the presence of a base. Other methods include the reaction of 2-chloropyridine with thioacetamide, followed by cyclization with a base. The synthesis of 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has been extensively studied for its potential use in various scientific applications, including as an anti-inflammatory agent, an antioxidant, and an antibacterial agent. 4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile has also been found to exhibit anticancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8-9-7-10(1-2-12-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFQRXRGOABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.